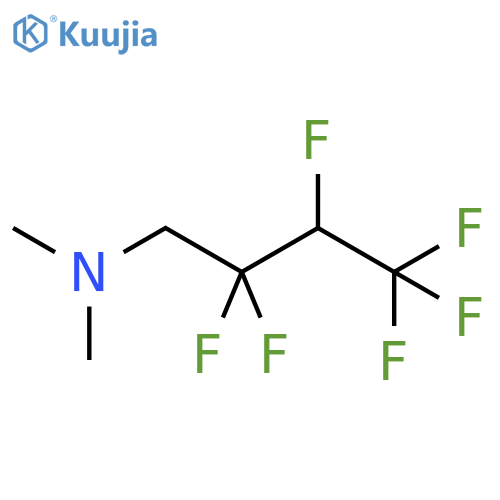

Cas no 1357624-57-7 (1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)

1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine

- 1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-

-

- MDL: MFCD29066207

- インチ: 1S/C6H9F6N/c1-13(2)3-5(8,9)4(7)6(10,11)12/h4H,3H2,1-2H3

- InChIKey: QDDLINULLMQDLR-UHFFFAOYSA-N

- ほほえんだ: FC(C(C(F)(F)F)F)(CN(C)C)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 163

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 3.2

1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB275391-1g |

2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine; . |

1357624-57-7 | 1g |

€690.00 | 2024-04-19 | ||

| abcr | AB275391-1 g |

2,2,3,4,4,4-Hexafluoro-N,N-dimethylbutyl amine; . |

1357624-57-7 | 1g |

€690.00 | 2022-06-11 |

1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl- 関連文献

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-に関する追加情報

Introduction to 1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl (CAS No. 1357624-57-7)

The compound 1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl (CAS No. 1357624-57-7) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This fluorinated amine derivative has garnered significant attention in recent years due to its unique structural properties and potential applications in medicinal chemistry. The presence of multiple fluorine atoms in its molecular framework imparts distinct electronic and steric characteristics, making it a valuable candidate for the development of novel therapeutic agents.

In the realm of pharmaceutical research, fluorinated compounds are increasingly recognized for their ability to enhance drug efficacy, improve metabolic stability, and modulate pharmacokinetic profiles. The specific substitution pattern in 1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl contributes to its remarkable solubility in both polar and nonpolar solvents, a property that is often exploited in drug formulation and delivery systems. This dual solubility profile is particularly advantageous for designing prodrugs or formulations that require controlled release mechanisms.

Recent studies have highlighted the compound's potential as a building block in the synthesis of bioactive molecules. Its structural motif allows for facile modifications at multiple positions, enabling chemists to explore a wide spectrum of derivatives with tailored biological activities. For instance, researchers have demonstrated its utility in constructing potent inhibitors of enzymatic targets associated with inflammatory diseases and cancer. The fluorine atoms not only enhance binding affinity but also contribute to the compound's resistance to enzymatic degradation.

The pharmacological relevance of 1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl has been further underscored by computational studies that predict its interaction with biological macromolecules. Molecular docking simulations have revealed that this compound can bind to specific pockets on target proteins with high selectivity. Such insights are crucial for rational drug design and have paved the way for the development of structure-based ligands that exhibit minimal off-target effects.

Beyond its pharmaceutical applications, this compound has shown promise in materials science. The unique combination of fluorine substitution and amine functionality makes it an excellent candidate for synthesizing advanced polymers with enhanced thermal stability and chemical resistance. These properties are particularly valuable in industrial applications where exposure to harsh conditions is unavoidable. Furthermore, the compound's ability to form stable complexes with metal ions has opened new avenues for catalytic applications.

The synthesis of 1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The introduction of six fluorine atoms into a butanamine backbone requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve these objectives efficiently. These synthetic methodologies not only demonstrate the versatility of fluorinated compounds but also contribute to the broader field of organic synthesis.

In conclusion,1-Butanamine, 2, 2, 3, 4, 4, 4-hexafluoro-N, N-dimethyl (CAS No. 1357624-57-7) stands as a testament to the innovative potential of fluorinated amines in pharmaceuticals and materials science. Its unique structural features and diverse applications make it a cornerstone in contemporary chemical research. As our understanding of its properties continues to evolve,so too will its role in advancing medical treatments and industrial technologies.

1357624-57-7 (1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-) 関連製品

- 1261875-65-3(4,3'-Bis(trifluoromethyl)biphenyl-3-carbonitrile)

- 2138251-42-8(Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-)

- 42310-02-1(5-fluoro-L-Histidine)

- 99465-10-8(7-bromo-1,2-dihydroquinolin-2-one)

- 1804724-54-6(3-(Chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-6-acetic acid)

- 1216266-70-4(2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine)

- 2624123-44-8(3-Amino-4-bromo-2-chloro-5-fluorobenzoic acid)

- 1806747-57-8(3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-acetic acid)

- 131001-86-0(Methyl 2-bromo-3-methylbenzoate)

- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)